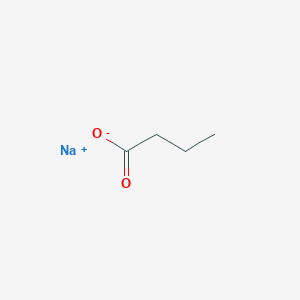

sodium;butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound identified as “sodium;butanoate” is known as Carbonyldiimidazole. It is an organic compound with the molecular formula (C3H3N2)2CO. This compound is a white crystalline solid and is often used in organic synthesis, particularly for the coupling of amino acids for peptide synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction is as follows: [ \text{4 C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} ] In this conversion, imidazole serves both as the nucleophile and the base. The side product, imidazolium chloride, and solvent are removed to obtain the crystalline product in approximately 90% yield .

Industrial Production Methods

Industrial production of Carbonyldiimidazole typically follows the same synthetic route as described above, with careful control of reaction conditions to ensure high yield and purity. The process involves large-scale handling of phosgene, which requires stringent safety measures due to its toxicity.

Análisis De Reacciones Químicas

Acid-Base Reactions

Sodium butyrate undergoes neutralization with strong acids to regenerate butyric acid and form corresponding salts. For example:

Reaction:

Na(C3H7COO)+HCl→C3H7COOH+NaCl

-

Conditions: Room temperature, aqueous medium.

-

Evidence: Safety data sheets highlight incompatibility with strong acids, confirming this reactivity .

Oxidative Reactions

Sodium butyrate reacts violently with strong oxidizers, producing carbon dioxide, water, and sodium salts of the oxidizing agent.

Example with potassium permanganate (KMnO₄) in acidic conditions:

5\,\text{Na(C}_3\text{H}_7\text{COO)} + 24\,\text{KMnO}_4 + 36\,\text{H}_2\text{SO}_4 \rightarrow 5\,\text{Na}_2\text{SO}_4 + 24\,\text{MnSO}_4 + 40\,\text{CO}_2 + 66\,\text{H}_2\text{O} + 12\,\text{K}_2\text{SO}_4}

Metabolic Incorporation

In Drosophila melanogaster heads, sodium butyrate is metabolized into acetyl-CoA and other intermediates via β-oxidation pathways :

Table 1: Incorporation of ¹³C-Labeled Sodium Butyrate into Metabolites

| Metabolite | 0 min (% ¹³C) | 20 min (% ¹³C) | 60 min (% ¹³C) |

|---|---|---|---|

| Butyric acid | 0 | 98.5 | 99.2 |

| Butyryl-CoA | 0 | 97.8 | 99.0 |

| Acetyl-CoA | 0 | 45.3 | 68.7 |

Epigenetic Modulation via HDAC Inhibition

Sodium butyrate inhibits histone deacetylases (HDACs), particularly HDAC3, enhancing gene expression. In hepatocytes, this activates the FGF21 promoter, stimulating fatty acid β-oxidation :

Table 2: Dose-Dependent FGF21 Induction by Sodium Butyrate

| Sodium Butyrate (mM) | FGF21 mRNA (Fold Increase) | FGF21 Protein (Fold Increase) |

|---|---|---|

| 2.5 | 3.0 | 2.0 |

| 5.0 | 5.0 | 4.0 |

| 10.0 | 8.0 | 6.0 |

-

Key Finding: HDAC3 knockdown increases FGF21 promoter activity by 5-fold, while HDAC1/2 knockdown shows weaker effects .

Thermal Decomposition

While specific decomposition data for sodium butyrate is limited, analogous carboxylates decompose at high temperatures (>250°C) into sodium carbonate and hydrocarbons:

Proposed Reaction:

2Na(C3H7COO)ΔNa2CO3+C3H8+CO2+H2O

Ion Transport Modulation

In intestinal epithelia, sodium butyrate enhances NaCl absorption via Cl⁻/HCO₃⁻ and Na⁺/H⁺ exchangers while inhibiting cAMP-mediated Cl⁻ secretion .

Aplicaciones Científicas De Investigación

Gut Health and Inflammatory Bowel Disease (IBD)

Sodium butanoate has been extensively studied for its role in promoting gut health. It acts as a source of energy for colonocytes (the cells lining the colon) and has been shown to enhance the gut microbiome. Its therapeutic potential in treating inflammatory bowel diseases such as Crohn's disease and ulcerative colitis is significant due to its anti-inflammatory properties and ability to promote epithelial healing .

Cancer Therapy

As a histone deacetylase (HDAC) inhibitor, sodium butanoate plays a crucial role in regulating gene expression related to tumor suppression. Its application in cancer therapy is being explored, with studies indicating that it may help in managing various cancers by modulating cellular processes that lead to tumor growth .

Neuroprotection

Recent research has highlighted the neuroprotective effects of sodium butanoate, particularly in spinal cord injury models. It has been found to reduce neuroinflammation and promote neuronal survival, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s disease . Additionally, its influence on the gut-brain axis indicates broader implications for mental health and cognitive function .

Immunomodulation

Sodium butanoate exhibits immunomodulatory effects by influencing both innate and adaptive immune responses. It has been shown to inhibit pro-inflammatory pathways, making it a candidate for managing autoimmune diseases such as rheumatoid arthritis and multiple sclerosis .

Allergic Rhinitis Treatment

Sodium butanoate has been tested in animal models for its efficacy in treating allergic rhinitis. Studies demonstrated that it alleviates symptoms such as sneezing and nasal congestion by reducing inflammation and specific IgE levels, indicating its potential use in developing new treatments for allergic conditions .

Animal Feed Additive

In the livestock industry, sodium butanoate is used as a feed additive to improve digestive health. Its inclusion enhances nutrient absorption and reduces gastrointestinal diseases among livestock, leading to increased growth rates and overall health improvements .

Dietary Supplementation

Sodium butanoate is being investigated as a dietary supplement for humans due to its beneficial effects on gut health and metabolic regulation. Its potential role in obesity management and metabolic syndrome treatment is under exploration, given its ability to influence insulin sensitivity and glucose metabolism .

Delivery Systems

To enhance the bioavailability of sodium butanoate, innovative formulation technologies are being developed. Liposomal and nanoparticle-based delivery systems are being researched to protect sodium butyrate from degradation before reaching the intestines, thereby improving its therapeutic efficacy .

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Gut Health | Treatment of IBD | Reduces inflammation; promotes healing |

| Cancer Therapy | HDAC inhibition | Modulates tumor growth |

| Neuroprotection | Spinal cord injury | Reduces neuroinflammation |

| Immunomodulation | Autoimmune diseases | Controls excessive immune responses |

| Allergic Rhinitis | Treatment for symptoms | Alleviates sneezing; reduces inflammation |

| Animal Nutrition | Livestock feed additive | Improves growth rates; enhances digestion |

Mecanismo De Acción

Carbonyldiimidazole acts as a coupling agent in organic synthesis. It facilitates the formation of peptide bonds by reacting with carboxylic acids to form an intermediate that can then react with amines to form amides. The mechanism involves the activation of the carboxylic acid group, making it more reactive towards nucleophilic attack by the amine.

Comparación Con Compuestos Similares

Carbonyldiimidazole is similar to other coupling agents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). it offers several advantages:

Milder Reaction Conditions: Carbonyldiimidazole reactions typically occur under milder conditions compared to DCC and DIC.

Less By-Product Formation: It produces fewer by-products, making purification easier.

Higher Yield: Often results in higher yields of the desired product.

List of Similar Compounds

- Dicyclohexylcarbodiimide (DCC)

- N,N’-Diisopropylcarbodiimide (DIC)

Carbonyldiimidazole stands out due to its efficiency and ease of use in various synthetic applications.

Propiedades

IUPAC Name |

sodium;butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBOGIVSZKQAPD-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.